Acetyl-Lys5-octreotide

Peptide Chemistry Somatostatin Receptor Structural Modification

Regulatory compliance for octreotide drug substance requires precise quantification of the process-related impurity [Lys(Ac)]5-Octreotide. Unlike free-amine or Boc-protected analogs, this Nε-acetylated variant serves as the USP-designated marker for ANDA/NDA submissions. - **Application:** HPLC-UV/LC-MS impurity standard for octreotide manufacturing QC - **Key Feature:** Orthogonal Lys5 protection for selective DOTA/fluorophore conjugation - **Physicochemical:** C51H68N10O11S2, MW 1061.28 g/mol, retains SSTR-binding disulfide scaffold

Molecular Formula C51H68N10O11S2
Molecular Weight 1061.3 g/mol
Cat. No. B12379853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-Lys5-octreotide
Molecular FormulaC51H68N10O11S2
Molecular Weight1061.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C51H68N10O11S2/c1-29(63)41(26-62)58-50(71)43-28-74-73-27-42(59-45(66)36(52)22-32-14-6-4-7-15-32)49(70)56-39(23-33-16-8-5-9-17-33)47(68)57-40(24-34-25-54-37-19-11-10-18-35(34)37)48(69)55-38(20-12-13-21-53-31(3)65)46(67)61-44(30(2)64)51(72)60-43/h4-11,14-19,25,29-30,36,38-44,54,62-64H,12-13,20-24,26-28,52H2,1-3H3,(H,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,71)(H,59,66)(H,60,72)(H,61,67)/t29-,30-,36-,38+,39+,40-,41-,42+,43+,44+/m1/s1
InChIKeyLADWBGPEYCHCBA-MAKOQCITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-Lys5-octreotide Overview


Acetyl-Lys5-octreotide (CAS 173606-11-6) is a synthetic cyclic octapeptide derived from octreotide, featuring Nε-acetylation at the lysine residue in position 5 [1]. This structural modification, wherein the ε-amino group of Lys5 bears an acetyl cap, distinguishes it from unmodified octreotide and other lysine-variant analogs [2]. While retaining the core disulfide-bridged scaffold (Cys2-Cys7) critical for somatostatin receptor (SSTR) recognition, the acetylated lysine side chain alters physicochemical properties including hydrogen-bonding capacity and net charge, with molecular formula C51H68N10O11S2 and molecular weight 1061.28 g/mol .

USP-designated impurity reference standard for octreotide
Orthogonal acetyl protection for SPPS and site-selective conjugation
Charge-neutral Lys5 scaffold for SSTR binding studies

Acetyl-Lys5-octreotide Substitution Limits


Interchangeability of octreotide analogs is precluded by three distinct molecular constraints. First, the Nε-acetyl modification at Lys5 eliminates the free primary amine present in unmodified octreotide (Kd = 0.4-2.1 nM for SSTR2 [1]), altering both hydrogen-bonding potential and electrostatic surface charge—parameters that govern SSTR subtype selectivity and internalization kinetics [2]. Second, Acetyl-Lys5-octreotide serves as a USP-designated impurity marker [Lys(Ac)]5-Octreotide in pharmaceutical octreotide manufacturing; regulatory compliance for ANDA/NDA submissions mandates the use of this specific acetylated species rather than any other lysine variant [3]. Third, as a protected intermediate, the acetyl group functions as a orthogonal masking strategy that enables selective downstream conjugation chemistry unavailable with Boc-protected (e.g., [Tyr3,Lys5(Boc)]octreotide) or free-lysine analogs .

Acetylating Lys5 removes the cationic ε-amine, altering charge and H-bond capacity relative to unmodified octreotide — this may shift SSTR subtype binding profiles.
As a USP impurity marker, this specific acetylated species is required for regulatory impurity profiling; other lysine variants may not meet identification criteria.
The acetyl group is a permanent orthogonal mask under SPPS; free-amine and Boc-protected analogs offer different reactivity and are not interchangeable.

Acetyl-Lys5-octreotide Differentiation Evidence


Lys5 Acetylation: Charge and H-Bond Differentiation

At the molecular level, Acetyl-Lys5-octreotide differs from unmodified octreotide by replacement of the Lys5 ε-NH3+ group with an Nε-acetyl moiety (CH3C=O) . This modification abolishes the pH-dependent positive charge on the lysine side chain (pKa ~10.5 for free ε-amine vs. neutral acetyl cap) and reduces hydrogen-bond donor capacity from three donors (NH3+) to one (amide NH) [1]. While direct receptor affinity data for Acetyl-Lys5-octreotide are not publicly reported, class-level evidence demonstrates that lysine modifications in somatostatin analogs directly modulate SSTR binding profiles; for reference, octreotide binds SSTR2 with Ki = 0.4-2.1 nM and SSTR5 with Ki = 5.6-32 nM .

Lys5 Acetylation
Class-level
Nε-acetyl-Lys: neutral, no ionizable amine vs Free Lys ε-NH₃⁺ (pKa ~10.5) Charge +1→0; H-bond donors 3→1
Supports charge-neutral scaffold procurement for electrostatic binding studies
Direct receptor affinity data not reported; class-level inference
Peptide Chemistry Somatostatin Receptor Structural Modification

USP Impurity Marker Designation

Acetyl-Lys5-octreotide is officially designated as [Lys(Ac)]5-Octreotide under USP nomenclature and recognized as a specified impurity in octreotide drug substance and drug product [1]. Unlike other octreotide analogs that are developed as active pharmaceutical ingredients (e.g., octreotide acetate, lanreotide) or imaging agents (e.g., DOTA-TOC, DOTA-TATE), this compound's primary documented utility is as a reference standard for impurity profiling during pharmaceutical manufacturing and regulatory submission [2]. Multiple commercial suppliers explicitly categorize it as an octreotide impurity rather than a therapeutic candidate .

USP Impurity Marker
Class-level
[Lys(Ac)]5-Octreotide (USP) – impurity standard vs Octreotide acetate (API), DOTA-TOC (imaging agent) Regulatory reference material vs active agents
Required identity for ANDA/NDA octreotide impurity profiling
Regulatory classification per USP monographs; not a therapeutic candidate
Pharmaceutical Analysis Impurity Profiling ANDA Regulatory

Orthogonal Conjugation with Acetyl-Lysine

The Nε-acetyl group on Lys5 constitutes an orthogonal protecting strategy that is chemically distinct from both free-lysine octreotide and Boc-protected intermediates such as [Tyr3,Lys5(Boc)]octreotide . While Boc protection (acid-labile; removed by TFA) and free amine (nucleophilic; available for direct conjugation) each enable specific downstream chemistries, the acetyl group is stable under both acidic and basic deprotection conditions routinely employed in solid-phase peptide synthesis [1]. This stability permits selective manipulation of other reactive sites (e.g., N-terminal amine, Tyr3 hydroxyl) without Lys5 interference [2].

Orthogonal Conjugation
Class-level
Acetyl: stable to TFA, piperidine vs Boc (acid-labile), free amine (nucleophilic) Non-cleavable protection enables sequential site-specific modifications
Select for SPPS workflows requiring permanent Lys5 protection during multi-step synthesis
Standard Fmoc/tBu SPPS conditions assumed
Solid-Phase Peptide Synthesis Orthogonal Protection Bioconjugation

Acetyl-Lys5-octreotide Applications


Pharmaceutical Impurity Profiling

Acetyl-Lys5-octreotide is procured specifically as [Lys(Ac)]5-Octreotide (USP) for use as a reference standard in octreotide impurity analysis. During octreotide drug substance manufacturing, acetylated lysine variants may arise as process-related impurities; quantification of this specific species is required for ANDA/NDA submissions to demonstrate adequate impurity control [1]. Analytical methods employing this compound as a standard include HPLC-UV, LC-MS, and UPLC purity assessments, with acceptance criteria typically specified in USP monographs [2].

Solid-Phase Synthesis for Conjugation

Researchers engaged in constructing novel somatostatin-based radiopharmaceuticals or drug conjugates procure Acetyl-Lys5-octreotide as a protected scaffold. The acetyl cap at Lys5 remains stable through iterative Fmoc deprotection (20% piperidine/DMF) and final TFA cleavage, while N-terminal or tyrosine residues are selectively modified for DOTA chelator attachment or fluorophore conjugation [1]. This orthogonal protection strategy avoids undesired side reactions at Lys5 that would occur with free-amine octreotide [2].

Charge-Neutral SSTR Binding Assays

In receptor binding assays where ligand electrostatics influence apparent affinity or internalization rates, Acetyl-Lys5-octreotide provides a charge-neutral alternative to unmodified octreotide (cationic Lys5 at physiological pH) [1]. Although direct comparative binding data for this specific compound remain unpublished, the class-level principle—that lysine charge neutralization alters SSTR subtype recognition—is established in somatostatin analog literature [2]. This application is relevant for mechanistic studies dissecting the contribution of electrostatic interactions to SSTR binding kinetics .

Metabolic Stability and Protease Resistance

N-terminal and side-chain acetylation are established strategies in peptide drug design for enhancing resistance to aminopeptidase and endopeptidase degradation [1]. Acetyl-Lys5-octreotide may be procured for comparative stability studies against unmodified octreotide (plasma half-life 1.7-1.9 hours [2]) to evaluate whether Lys5 acetylation confers additional protection against trypsin-like serine proteases that cleave at basic residues . Note: This is a hypothesis-driven application; published quantitative stability data for this specific compound are not currently available.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
USP [Lys(Ac)]5-Octreotide identity
Impurity marker specification compliance
Solid-phase synthesis & conjugation
Orthogonal acetyl protection at Lys5
SPPS compatibility and site-selective modification
Charge-neutral SSTR binding assays
Neutral Lys5 side-chain charge state
Electrostatic contribution to SSTR binding kinetics
Metabolic stability studies
N- and side-chain acetylation strategy
Proteolytic susceptibility and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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